Benzenesulfonamide, 4-methyl-N-(2-phenylethyl)-N-2-propenyl-
Description
Benzenesulfonamide, 4-methyl-N-(2-phenylethyl)-N-2-propenyl- is a complex organic compound with a molecular formula of C15H17NO2S . This compound is part of the benzenesulfonamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Properties
CAS No. |
61357-22-0 |
|---|---|
Molecular Formula |
C18H21NO2S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-methyl-N-(2-phenylethyl)-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C18H21NO2S/c1-3-14-19(15-13-17-7-5-4-6-8-17)22(20,21)18-11-9-16(2)10-12-18/h3-12H,1,13-15H2,2H3 |
InChI Key |
IZOULLSNUBFNAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methyl-N-(2-phenylethyl)-N-2-propenyl- typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenylethylamine and allylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-methyl-N-(2-phenylethyl)-N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines .
Scientific Research Applications
Benzenesulfonamide, 4-methyl-N-(2-phenylethyl)-N-2-propenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-methyl-N-(2-phenylethyl)-N-2-propenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme . This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, 4-methyl-N-(1-methyl-2-phenylethyl)
- Benzenesulfonamide, 4-methyl-N-(2-phenylethynyl)
- Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)
Uniqueness
Benzenesulfonamide, 4-methyl-N-(2-phenylethyl)-N-2-propenyl- is unique due to its specific structural features, such as the presence of both phenylethyl and propenyl groups. These groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
